(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester
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Overview
Description
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is an organic compound with a unique structure that combines an ethynyl group, a benzyl group, and a carbamic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester typically involves the reaction of 4-ethynylbenzyl alcohol with methyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a catalyst such as a base or an acid to facilitate the formation of the carbamate ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the carbamate ester can participate in hydrogen bonding with target molecules.
Comparison with Similar Compounds
Similar Compounds
- (4-Ethynyl-phenyl)-methyl-carbamic acid methyl ester
- (4-Ethynyl-benzyl)-ethyl-carbamic acid ethyl ester
- (4-Ethynyl-benzyl)-methyl-carbamic acid ethyl ester
Uniqueness
(4-Ethynyl-benzyl)-methyl-carbamic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. The presence of the ethynyl group allows for unique interactions with molecular targets, while the benzyl and carbamate ester groups provide additional binding and stability.
Properties
IUPAC Name |
methyl N-[(4-ethynylphenyl)methyl]-N-methylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-4-10-5-7-11(8-6-10)9-13(2)12(14)15-3/h1,5-8H,9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXNMCNMXGAPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)C#C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880160-62-3 |
Source
|
Record name | (4-ethynyl-benzyl) methyl carbamic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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